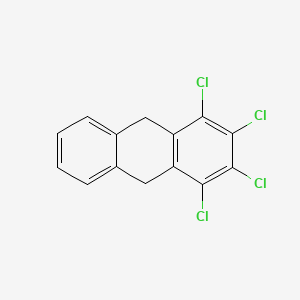

1,2,3,4-Tetrachloro-9,10-dihydroanthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrachloro-9,10-dihydroanthracene: is a chlorinated derivative of dihydroanthracene This compound is characterized by the presence of four chlorine atoms attached to the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene can be synthesized through the chlorination of 9,10-dihydroanthracene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the anthracene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrachloroanthraquinone derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Tetrachloroanthraquinone derivatives.

Reduction: Less chlorinated dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

Heat-Resistant Polymers

One of the notable applications of 1,2,3,4-tetrachloro-9,10-dihydroanthracene is in the development of heat-resistant polymers. The compound serves as a raw material for synthesizing acrylate derivatives that exhibit enhanced thermal stability. Research indicates that polymers derived from this compound can withstand temperatures exceeding 300°C, making them suitable for high-performance applications in electronics and automotive industries .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Decomposition Temp (°C) | >300 |

| Glass Transition Temp (°C) | Varies (dependent on formulation) |

| Mechanical Strength (MPa) | High (specific values depend on formulation) |

Catalysis

Organocatalytic Systems

The compound has been investigated for its role in organocatalytic oxidative dehydrogenation reactions. Studies demonstrate that it can be effectively converted to anthracene with high selectivity using various catalytic systems. For instance, a system utilizing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and sodium nitrite showed over 99% conversion efficiency for 9,10-dihydroanthracene to anthracene . This reaction pathway highlights the compound's utility in organic synthesis.

Table 2: Catalytic Performance of Various Systems Using this compound

| Catalyst System | Conversion (%) | Selectivity to Anthracene (%) |

|---|---|---|

| DDQ/NaNO2 | >99 | 99 |

| TCQ/NaNO2 | 96 | 96 |

| BQ/NaNO2 | 15 | >99 |

Materials Science

Energetic Materials

Recent research has explored the use of derivatives of this compound in the development of energetic materials. These materials are characterized by their high density and thermal stability. The compound's structure allows for modifications that enhance detonation performance while maintaining safety against external stimuli .

Table 3: Performance Characteristics of Energetic Materials Derived from this compound

| Property | Value |

|---|---|

| Density (g/cm³) | 1.91 |

| Thermal Stability (Td °C) | 305 |

| Detonation Velocity (m/s) | >9000 |

Case Studies

Case Study 1: Development of Heat-Resistant Polymers

In a study published in a leading polymer journal, researchers synthesized a series of acrylate polymers from this compound. The polymers were tested for thermal properties and mechanical strength under varying conditions. Results indicated that these polymers maintained structural integrity at elevated temperatures compared to traditional acrylates .

Case Study 2: Catalytic Efficiency in Organic Synthesis

An investigation into the oxidative dehydrogenation of dihydroarenes illustrated the effectiveness of using this compound as a substrate. The study highlighted the high selectivity and conversion rates achievable with specific catalytic systems over extended reaction times .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-9,10-dihydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the anthracene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the biological or chemical system in which it is used.

Comparison with Similar Compounds

9,10-Dihydroanthracene: The parent compound without chlorine substitution.

1,2,3,4-Tetrachloroanthracene: A fully aromatic analogue with chlorine substitution.

1,2,3,4-Tetrachloroanthraquinone: An oxidized derivative with quinone functionality.

Uniqueness: 1,2,3,4-Tetrachloro-9,10-dihydroanthracene is unique due to its specific pattern of chlorination and the presence of a partially hydrogenated anthracene ring. This structural feature imparts distinct chemical properties and reactivity compared to its fully aromatic or non-chlorinated analogues.

Biological Activity

1,2,3,4-Tetrachloro-9,10-dihydroanthracene is a chlorinated derivative of anthracene that has garnered attention for its potential biological activities. This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its unique structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C14H8Cl4. The presence of four chlorine atoms significantly alters the compound's electronic properties compared to its non-chlorinated counterparts.

Biological Activity Overview

Research indicates that chlorinated anthracenes exhibit a range of biological activities, including:

- Antitumor Activity : Some studies suggest that chlorinated PAHs can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of chlorinated derivatives against several pathogens.

- Toxicological Effects : The biological activity of such compounds often comes with concerns regarding their toxicity and mutagenicity.

Antitumor Activity

This compound has been evaluated for its antitumor potential. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the cell cycle progression, leading to growth inhibition.

Case Study: Antitumor Efficacy

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that the compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) in the low micromolar range:

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 ± 1.5 | MCF-7 |

This indicates a promising potential as an antitumor agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown effective inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

These findings suggest that the compound could be developed as an antimicrobial agent.

Toxicological Profile

Despite its potential benefits, the toxicological profile of this compound raises concerns. Chlorinated compounds are often associated with mutagenic and carcinogenic properties. In vivo studies indicate that exposure to high concentrations may lead to:

- Genotoxicity : Damage to DNA in various cell types.

- Organ Toxicity : Potential effects on liver and kidney function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of chlorinated anthracenes. Modifications in the chlorine substitution pattern and the introduction of other functional groups can significantly influence their pharmacological profiles.

Properties

CAS No. |

61601-17-0 |

|---|---|

Molecular Formula |

C14H8Cl4 |

Molecular Weight |

318.0 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-9,10-dihydroanthracene |

InChI |

InChI=1S/C14H8Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-4H,5-6H2 |

InChI Key |

QYFIBOQIHFKEKA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CC3=C1C(=C(C(=C3Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.